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molecular formula C12H18ClN B1201033 4-phenylcyclohexan-1-amine hydrochloride CAS No. 5769-08-4

4-phenylcyclohexan-1-amine hydrochloride

Cat. No. B1201033
M. Wt: 211.73 g/mol
InChI Key: QVXHKOSLFZUMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06995269B2

Procedure details

A mixture of 1-(hydroxyimino)-4-phenylcyclohexane (17.4 mmol) and Raney Nickel (300 mg) in ethanol was hydrogenated (90 psi) at 50° C. for 40 hours. The mixture was filtered through a pad of Celite, washed with MeOH, and concentrated. The residue was dissolved in MeOH, treated with HCl (4 N in dioxane, 20 mmol), and concentrated to give 4-phenylcyclohexylamine hydrochloride (100%).
Quantity
17.4 mmol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]1[CH2:8][CH2:7][CH:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:5][CH2:4]1.[ClH:15]>[Ni].C(O)C>[ClH:15].[C:9]1([CH:6]2[CH2:5][CH2:4][CH:3]([NH2:2])[CH2:8][CH2:7]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
17.4 mmol
Type
reactant
Smiles
ON=C1CCC(CC1)C1=CC=CC=C1
Name
Quantity
300 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 40 hours
Duration
40 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C1CCC(CC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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